Cas no 1215814-78-0 (Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate)

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is a brominated quinoline derivative with a diethylamino substituent at the 4-position and an ester group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity for further functionalization, while the diethylamino group contributes to electron-donating properties, influencing the compound's electronic characteristics. The ethyl ester moiety offers versatility for hydrolysis or transesterification reactions. Its well-defined structure and functional groups make it valuable for constructing complex heterocyclic systems. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate structure
1215814-78-0 structure
商品名:Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
CAS番号:1215814-78-0
MF:C16H19BrN2O2
メガワット:351.238263368607
CID:5059827

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • BB 0241169
    • ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
    • 6-Bromo-4-diethylamino-quinoline-3-carboxy lic acid ethyl ester
    • Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
    • インチ: 1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3
    • InChIKey: SKEVHVLZQXLMAU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(CC)CC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 349
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 42.4

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM266098-10g
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
1215814-78-0 97%
10g
$1206 2021-08-18
Chemenu
CM266098-1g
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
1215814-78-0 97%
1g
$411 2021-08-18
Chemenu
CM266098-5g
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
1215814-78-0 97%
5g
$856 2021-08-18
Chemenu
CM266098-1g
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
1215814-78-0 97%
1g
$436 2022-06-14

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 関連文献

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylateに関する追加情報

Research Brief on Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate (CAS: 1215814-78-0): Recent Advances and Applications

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate (CAS: 1215814-78-0) is a quinoline-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.

One of the most notable advancements in the use of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block for the development of selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study reported that derivatives of this quinoline scaffold exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a starting point for the design of next-generation anticancer agents.

In addition to its applications in oncology, recent research has explored the antimicrobial properties of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated its derivatives as potential agents against drug-resistant bacterial strains. The results indicated that certain modifications to the quinoline core enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These findings suggest that this compound could play a role in addressing the growing challenge of antibiotic resistance.

The synthetic versatility of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate has also been a focus of recent research. A 2023 publication in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the bromo-substituted quinoline core. This methodology expands the toolbox for medicinal chemists to access diverse derivatives with tailored pharmacological properties. The study reported excellent yields and broad substrate scope, making it a valuable contribution to the field of synthetic chemistry.

From a drug development perspective, pharmacokinetic studies of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate derivatives have shown promising results. Recent in vivo evaluations reported in European Journal of Medicinal Chemistry demonstrated favorable absorption and distribution profiles for several analogs, with some compounds exhibiting good blood-brain barrier penetration. These properties make the scaffold particularly interesting for CNS-targeted therapies, opening new avenues for the treatment of neurological disorders.

Looking forward, the unique structural features of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted protein degradation (PROTAC technology) and as a fluorescent probe for biological imaging. The compound's modular structure allows for precise modifications to achieve desired biological effects, making it a valuable asset in chemical biology and drug discovery programs.

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